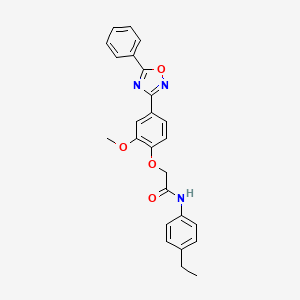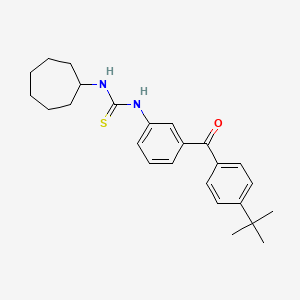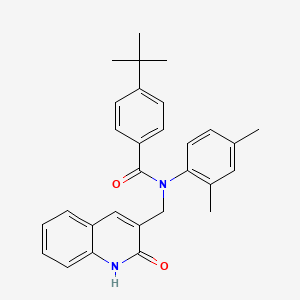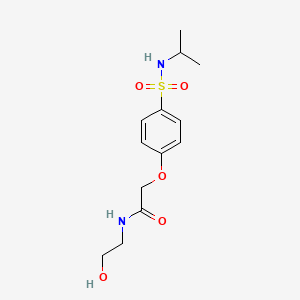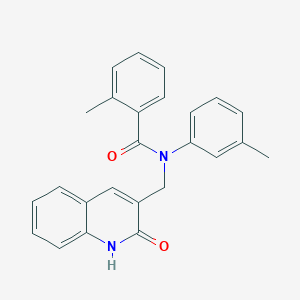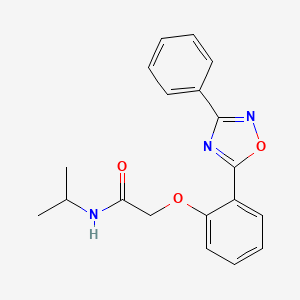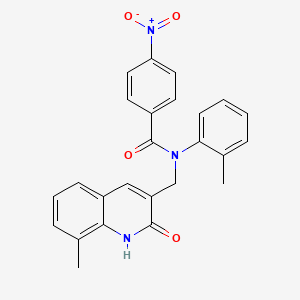
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide, also known as PBT2, is a small molecule that has been studied for its potential therapeutic applications in various neurodegenerative diseases. This compound is a member of a class of molecules called metal protein attenuating compounds (MPACs) that have been designed to specifically target and modulate metal ions involved in protein misfolding and aggregation in neurodegenerative diseases.
作用机制
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide exerts its therapeutic effects by targeting metal ions, particularly copper and zinc, that are involved in protein misfolding and aggregation in neurodegenerative diseases. The compound has been shown to inhibit the formation of toxic protein aggregates and promote the clearance of existing aggregates by enhancing cellular metal ion homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing amyloid-beta and tau protein levels in Alzheimer's disease models, improving motor function in Parkinson's disease models, and reducing mutant huntingtin protein aggregation in Huntington's disease models. The compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide has several advantages for lab experiments, including its ability to specifically target metal ions involved in protein misfolding and aggregation, its high potency and selectivity, and its favorable pharmacokinetic properties. However, the compound has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide and related MPACs, including:
1. Further characterization of the compound's mechanism of action and its effects on metal ion homeostasis in neurodegenerative diseases.
2. Development of more potent and selective MPACs that can target specific metal ions involved in protein misfolding and aggregation.
3. Investigation of the potential therapeutic applications of MPACs in other diseases that involve protein misfolding and aggregation, such as type 2 diabetes and prion diseases.
4. Clinical trials to assess the safety and efficacy of this compound and related MPACs in patients with neurodegenerative diseases.
In conclusion, this compound is a promising small molecule that has shown potential therapeutic applications in various neurodegenerative diseases. Further research is needed to fully understand the compound's mechanism of action and its potential clinical applications.
合成方法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide involves a multi-step process that starts with the reaction of 8-hydroxyquinoline with methyl iodide to form 8-methylquinoline. This intermediate is then reacted with formaldehyde and propylamine to form the final product, this compound.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. The compound has been shown to modulate metal ion homeostasis and reduce protein misfolding and aggregation, which are key pathological features of these diseases.
属性
IUPAC Name |
2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-5-9-20(18(22)12(2)3)11-15-10-14-8-6-7-13(4)16(14)19-17(15)21/h6-8,10,12H,5,9,11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBZFHPYFJQMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

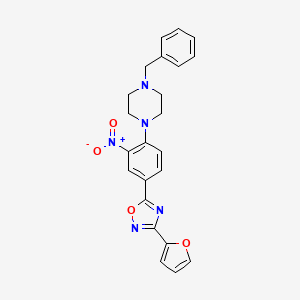
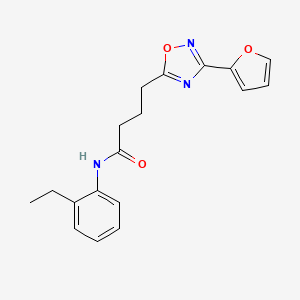
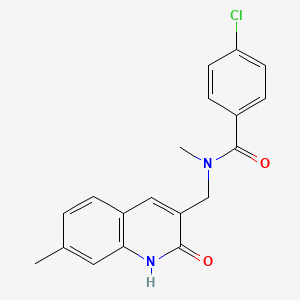
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7695818.png)



